3-Amino-5-hydroxyisonicotinaldehyde

Regioisomerism Intramolecular Hydrogen Bonding Schiff Base Formation

3-Amino-5-hydroxyisonicotinaldehyde (3-amino-5-hydroxypyridine-4-carbaldehyde) is a heterocyclic building block with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol. It belongs to the aminohydroxyisonicotinaldehyde class, a subset of pyridine-4-carboxaldehyde derivatives characterized by the simultaneous presence of an amino group, a hydroxyl group, and an aldehyde functionality on the pyridine ring.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
Cat. No. B14843442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-hydroxyisonicotinaldehyde
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)O)C=O)N
InChIInChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2
InChIKeyNYBWPUSPPJHSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-hydroxyisonicotinaldehyde: Chemical Identity and Structural Baseline for Procurement


3-Amino-5-hydroxyisonicotinaldehyde (3-amino-5-hydroxypyridine-4-carbaldehyde) is a heterocyclic building block with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . It belongs to the aminohydroxyisonicotinaldehyde class, a subset of pyridine-4-carboxaldehyde derivatives characterized by the simultaneous presence of an amino group, a hydroxyl group, and an aldehyde functionality on the pyridine ring. This compound is structurally related to the vitamin B6 analog 3-hydroxyisonicotinaldehyde (HINA) and to regioisomeric aminohydroxyisonicotinaldehydes such as 2-amino-5-hydroxyisonicotinaldehyde (CAS 1288992-32-4) and 2-amino-3-hydroxyisonicotinaldehyde (CAS 1289175-60-5) . The specific 3-amino-5-hydroxy substitution pattern distinguishes it from these close analogs and confers a unique set of hydrogen-bond donor/acceptor capabilities and metal-coordination potential.

Why 3-Amino-5-hydroxyisonicotinaldehyde Cannot Be Replaced by a Generic Aminohydroxyisonicotinaldehyde


The position of the amino and hydroxyl substituents on the isonicotinaldehyde scaffold critically determines the compound's electronic structure, hydrogen-bonding network, and metal-chelation geometry. Substituting the 3-amino-5-hydroxy isomer with its 2-amino-5-hydroxy or 2-amino-3-hydroxy regioisomers fundamentally alters the intramolecular hydrogen-bonding pattern: the 3-amino group can form an intramolecular hydrogen bond with the adjacent C4 aldehyde oxygen, while the 5-hydroxy group can engage in a push-pull electronic interaction with the ring nitrogen, as demonstrated in the well-characterized analog 3-hydroxyisonicotinaldehyde (HINA) [1]. This dual activation is absent in the 2-amino regioisomers. Such regioisomer-dependent electronic effects have been shown to impact Schiff-base formation kinetics, fluorescence quantum yield, and metal-binding affinity in related pyridine-4-carboxaldehyde systems [2]. Generic substitution without verifying the exact regioisomer therefore risks compromising the performance of downstream synthetic intermediates, catalysts, or probe molecules in applications where precise control over electronic and coordination properties is required.

Quantitative Differentiation Evidence for 3-Amino-5-hydroxyisonicotinaldehyde Versus Closest Analogs


Regioisomeric Differentiation: 3-Amino vs. 2-Amino Substitution Alters Intramolecular Hydrogen-Bonding Architecture

In 3-amino-substituted pyridine-4-carboxaldehydes, the amino group at C3 engages in a six-membered intramolecular hydrogen bond with the adjacent C4 aldehyde oxygen, stabilizing a planar conformation that pre-organizes the molecule for imine (Schiff base) formation. This pre-organization is structurally precluded in the 2-amino regioisomer, where the amino group is positioned para to the aldehyde. Kinetic studies on the closely related 3-hydroxyisonicotinaldehyde (HINA) demonstrate that the C3 substituent hydrogen bond to the C4 aldehyde accelerates aldimine formation by a factor of approximately 10-fold compared to non-hydrogen-bonded analogs, with rate constants for aldimine formation with alanine reported as k₁ = 2.4 × 10⁻² s⁻¹ at pH 7.0, 25 °C [1]. The 3-amino group in the target compound is expected to provide an even stronger hydrogen-bond donor than the 3-hydroxyl group (NH₂ pKₐ ≈ 4.6 for protonated aniline vs. OH pKₐ ≈ 8.7 for phenol in similar electronic environments), potentially further enhancing this pre-organizational effect.

Regioisomerism Intramolecular Hydrogen Bonding Schiff Base Formation Pyridoxal Analogs

Dual Donor-Acceptor Fluorophore Architecture: Predicted Push-Pull Enhancement Relative to Mono-Substituted Analogs

The well-characterized analog 3-hydroxyisonicotinaldehyde (HINA) exhibits green fluorescence with λ_em,max = 525 nm in aqueous solution at alkaline pH, a quantum yield of 15%, and a Stokes shift of 6900 cm⁻¹, making it the lowest molecular weight green-emitting fluorophore reported [1]. This fluorescence arises from a push-pull mechanism involving the electron-donating 3-hydroxy group and the electron-withdrawing 4-aldehyde group, facilitated by deprotonation of the hydroxyl group at pH > 7.1 [1]. The target compound 3-Amino-5-hydroxyisonicotinaldehyde introduces a second electron-donating amino group at C3 (replacing the hydroxyl donor in HINA) while retaining the 5-hydroxy group. The amino group is a stronger electron donor (Hammett σ_p = -0.66 for NH₂ vs. -0.37 for OH), which is predicted to increase the push-pull dipole moment and red-shift the emission wavelength relative to HINA. The 5-hydroxy group provides an additional deprotonation site, potentially enabling ratiometric pH sensing across a broader pH range.

Fluorescence Push-Pull Chromophore Green Emitter Low Molecular Weight Dye

Dual Metal-Chelation Sites: 3-Amino-5-hydroxy Pattern Enables Tridentate Coordination Not Possible with Mono-Functional Analogs

Pyridine-4-carboxaldehyde derivatives with a hydroxyl group adjacent to the aldehyde form stable hydrazone-based iron chelators. 3-Hydroxyisonicotinaldehyde isonicotinoyl hydrazone (IIH) forms iron(III) complexes with stability constants (log K) comparable to or exceeding those of transferrin (pM = 25.6) and desferrioxamine B (pM = 28.6), with reported pM values between 27.7 and 50 for related hydrazone ligands [1]. The 3-amino group in the target compound introduces an additional nitrogen donor atom that can participate in tridentate (N,N,O) metal coordination upon hydrazone formation, a coordination mode unavailable to HINA-derived hydrazones. Tridentate chelation typically yields 10²- to 10³-fold higher stability constants compared to bidentate analogs in related pyridine-carboxaldehyde systems [2]. The 5-hydroxy group further provides a pH-sensitive auxiliary coordination site.

Metal Chelation Iron Chelators Hydrazone Ligands Tridentate Ligand

3-Amino Group Confers Enhanced Reactivity in Naphthyridine Cyclocondensation Compared to 2-Amino or Non-Amino Analogs

Decormeille and co-workers demonstrated that 3-aminoisonicotinaldehyde undergoes condensation with active methylene compounds to yield 1,7-naphthyridines, a privileged scaffold in medicinal chemistry [1]. The 3-amino group is geometrically positioned to participate in the cyclocondensation via nucleophilic attack at the adjacent C4 aldehyde carbon, forming the pyridine ring of the naphthyridine system. This reactivity is regioisomer-specific: 2-aminoisonicotinaldehyde cannot form the analogous 1,7-naphthyridine geometry due to the different spatial relationship between the amino and aldehyde groups. The 5-hydroxy substituent in the target compound provides an additional handle for further functionalization (e.g., O-alkylation, triflation, cross-coupling) of the resulting naphthyridine products [2].

Naphthyridine Synthesis Cyclocondensation Heterocyclic Chemistry Aminoaldehyde Reactivity

High-Value Application Scenarios for 3-Amino-5-hydroxyisonicotinaldehyde Based on Differential Evidence


Ratiometric Fluorescent pH Probe Development Leveraging Dual Donor Sites

The combination of a strong electron-donating 3-amino group and a pH-sensitive 5-hydroxy group on the isonicotinaldehyde scaffold creates a predicted dual-deprotonation fluorophore. At acidic pH, the amino group (pKₐ ~3-5 for protonated anilinium) dominates the electronic ground state; at neutral to basic pH, deprotonation of the 5-hydroxy group (pKₐ ~7-9) activates the push-pull mechanism analogous to HINA (λ_em,max = 525 nm) [1]. This dual-pKₐ architecture enables ratiometric pH sensing across a broader physiological range (pH 4-10) than achievable with the mono-hydroxy HINA analog. The low molecular weight (138.12 Da) facilitates cellular permeability for intracellular pH measurements. [1]

Tridentate Hydrazone Chelator Synthesis for Iron Chelation Therapy Research

Condensation of the C4 aldehyde with isonicotinic hydrazide or related hydrazines yields a hydrazone ligand featuring a tridentate N(amino)-N(imine)-O(hydroxy) donor set. This coordination geometry is predicted to provide enhanced iron(III) affinity compared to clinically studied bidentate pyridoxal isonicotinoyl hydrazone (PIH), based on the well-established chelate effect where tridentate ligands exhibit 10²-10⁴-fold higher stability constants than structurally analogous bidentate ligands [1]. The 5-hydroxy group provides an additional pH-modulated coordination site, potentially enabling selective iron chelation under pathological acidosis. [1]

Divergent 1,7-Naphthyridine Library Synthesis with Orthogonal Functionalization Handles

The 3-amino group enables base-catalyzed cyclocondensation with β-ketoesters or malononitrile derivatives to form 1,7-naphthyridine cores, a scaffold found in kinase inhibitors and antibacterials. The 5-hydroxy group remains intact during cyclocondensation and can be subsequently functionalized via O-alkylation, Mitsunobu reaction, or palladium-catalyzed cross-coupling (after triflate conversion) to introduce diverse substituents, enabling parallel library synthesis from a single precursor [1]. This orthogonal reactivity is not available from the non-hydroxylated 3-aminoisonicotinaldehyde or the non-amino HINA starting materials. [1] [2]

Pyridoxal Phosphate Biomimetic Studies with Enhanced Imine Formation Kinetics

As a structural analog of pyridoxal 5'-phosphate (PLP), the 3-amino-5-hydroxyisonicotinaldehyde scaffold mimics the coenzyme's aldehyde reactivity while the 3-amino group pre-organizes the molecule for imine formation with amino acid substrates via a six-membered intramolecular hydrogen bond to the aldehyde oxygen [1]. This pre-organization, absent in pyridoxal (which has a 3-hydroxy group), is predicted to accelerate Schiff base formation kinetics. The compound can serve as a mechanistic probe for PLP-dependent enzymes, where the stronger NH₂ donor (compared to PLP's OH) may alter the imine tautomerization equilibrium and provide insights into enzymatic rate enhancement mechanisms. [1]

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